Bergapten

説明

Grayish-white microcrystalline powder or yellow fluffy solid. (NTP, 1992)

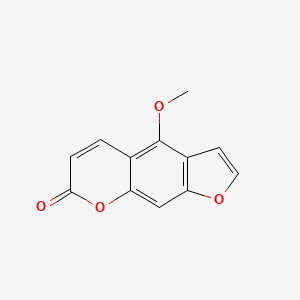

5-methoxypsoralen is a 5-methoxyfurocoumarin that is psoralen substituted by a methoxy group at position 5. It has a role as a hepatoprotective agent and a plant metabolite. It is a member of psoralens, a 5-methoxyfurocoumarin and an organic heterotricyclic compound. It is functionally related to a psoralen.

Bergapten is under investigation in clinical trial NCT00533195 (Comparison of UVA1 Phototherapy Versus Photochemotherapy for Patients With Severe Generalized Atopic Dermatitis).

This compound has been reported in Caragana frutex, Angelica gigas, and other organisms with data available.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for psoriasis and has 1 investigational indication.

A linear furanocoumarin that has phototoxic and anti-inflammatory properties, with effects similar to METHOXSALEN. It is used in PUVA THERAPY for the treatment of PSORIASIS.

特性

IUPAC Name |

4-methoxyfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c1-14-12-7-2-3-11(13)16-10(7)6-9-8(12)4-5-15-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEBZHIAGXMEMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC(=O)OC2=CC3=C1C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 | |

| Record name | 5-METHOXYPSORALEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1025560 | |

| Record name | 5-Methoxypsoralen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grayish-white microcrystalline powder or yellow fluffy solid. (NTP, 1992), Grayish-white or yellow solid; [CAMEO] White powder; [MSDSonline], Solid | |

| Record name | 5-METHOXYPSORALEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Methoxypsoralen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3339 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bergapten | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030637 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 5 ug/mL, Practically insoluble in boiling water, Slightly soluble in glacial acetic acid, chloroform, benzene, warm phenol; soluble in absolute alcohol: 1 part in 60 | |

| Record name | 5-METHOXYPSORALEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Methoxypsoralen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3466 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

One preparation of 5-methoxypsoralen contained 7.3% of a dimethoxypsoralen isomer. | |

| Record name | 5-Methoxypsoralen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3466 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from alcohol | |

CAS No. |

484-20-8 | |

| Record name | 5-METHOXYPSORALEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bergapten | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=484-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxypsoralen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bergapten | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12216 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bergapten | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bergapten | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxypsoralen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BERGAPTEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FVK84C92X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methoxypsoralen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3466 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bergapten | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030637 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

370 °F (sublimes) (NTP, 1992), 188 °C (sublimes), 188 °C | |

| Record name | 5-METHOXYPSORALEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Methoxypsoralen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3466 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bergapten | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030637 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Bergapten: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bergapten (5-methoxypsoralen) is a naturally occurring linear furanocoumarin, a class of organic compounds produced by a variety of plants.[1][2] It is of significant interest to the pharmaceutical and scientific communities due to its potent photosensitizing properties and a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, antimicrobial, and anticancer effects.[3][4] This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathways, and the experimental protocols used for its study.

Natural Sources of this compound

This compound is widely distributed in the plant kingdom, with the highest concentrations typically found in the families Apiaceae (carrot family) and Rutaceae (citrus family).[1][5] It is also present in species within the Moraceae (fig family) and Fabaceae (legume family).[5] The biosynthesis and accumulation of this compound can be influenced by developmental stage, seasonality, and exposure to elicitors like UV radiation or pathogens, as it often functions as a phytoalexin in plant defense.[6]

The compound is a major constituent of bergamot essential oil, extracted from the peel of the bergamot orange (Citrus bergamia).[1][7] this compound has also been isolated from numerous other plants, including figs (Ficus carica), parsnips (Pastinaca sativa), celery (Apium graveolens), and various Heracleum species.[1][3][7]

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant species, the part of the plant, and environmental conditions. The following table summarizes quantitative data from various studies.

| Plant Species | Plant Part | This compound Concentration | Reference |

| Heracleum sosnowskyi | Leaves | 3.14 mg/g | [8] |

| Heracleum sosnowskyi | Fruit Coats | 5.0 - 7.1 mg/g | [8] |

| Heracleum sosnowskyi | Seeds | 0.8 - 2.7 mg/g | [8] |

| Zanthoxylum schinifolium | Seeds | 1.70 - 2.85 mg/g | [9] |

| Glehnia littoralis (Chungnam Province) | - | 44.44 µmoL/g | [10] |

| Glehnia littoralis (Jeonnam Province) | - | 13.42 µmoL/g | [10] |

| Angelica pubescentis (unprocessed) | - | 91.05 mg/kg | [3] |

| Angelica pubescentis (processed) | - | 80.66 mg/kg | [3] |

| Grapefruit Essential Oil | 263 mg/L | [11] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that involves intermediates from both the phenylpropanoid and mevalonate (B85504) pathways.[5] The core structure is derived from the amino acid L-phenylalanine.

The key steps in the biosynthesis of this compound are:

-

Formation of Umbelliferone: The pathway begins with the conversion of L-phenylalanine to cinnamic acid, which is then hydroxylated to p-coumaric acid. Subsequent reactions lead to the formation of 7-hydroxycoumarin, also known as umbelliferone.[12] Umbelliferone is the central precursor for both linear and angular furanocoumarins.[6]

-

Prenylation of Umbelliferone: Umbelliferone undergoes prenylation at the C6 position, a reaction that utilizes dimethylallyl pyrophosphate (DMAPP) derived from the mevalonate pathway. This step is crucial for the formation of linear furanocoumarins.

-

Formation of the Furan (B31954) Ring: The prenylated intermediate undergoes a series of cyclization and dehydrogenation reactions to form the furan ring, resulting in the parent linear furanocoumarin, psoralen.[13] The dihydrofuranocoumarin, marmesin, is a key intermediate in this transformation.[13][14]

-

Hydroxylation and Methylation: Psoralen is then hydroxylated at the 5-position, and this hydroxyl group is subsequently methylated by an O-methyltransferase to yield this compound (5-methoxypsoralen).[13]

Biosynthesis Pathway Diagram

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pharmacological Properties of this compound: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound: A review of its pharmacology, pharmacokinetics, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Furanocoumarin - Wikipedia [en.wikipedia.org]

- 6. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hmdb.ca [hmdb.ca]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biosynthesis and heterologous production of furanocoumarins: perspectives and current challenges - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. researchgate.net [researchgate.net]

Bergapten chemical structure and physicochemical properties

An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of Bergapten

Introduction

This compound, also known as 5-methoxypsoralen, is a naturally occurring furanocoumarin, a class of organic chemical compounds produced by numerous plant species.[1] It is particularly abundant in the essential oils of citrus fruits, such as bergamot orange, and in various plants from the Apiaceae (carrot) and Rutaceae (citrus) families.[1] This document provides a comprehensive overview of the chemical structure and physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development. This compound has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] It is also utilized in photochemotherapy for skin disorders like psoriasis and vitiligo due to its photosensitizing effects when combined with UVA radiation.[4][5]

Chemical Structure and Identification

This compound is structurally a derivative of psoralen (B192213), characterized by a linear fusion of a furan (B31954) ring with a coumarin (B35378) moiety.[6][7] Specifically, it is psoralen substituted with a methoxy (B1213986) group at the 5th position.[6] The molecule is nearly planar, which facilitates its intercalation into DNA.[7]

Below are the key chemical identifiers for this compound:

| Identifier | Value |

| IUPAC Name | 4-methoxyfuro[3,2-g]chromen-7-one[6] |

| SMILES | COC1=C2C=CC(=O)OC2=CC3=C1C=CO3[6] |

| InChI | InChI=1S/C12H8O4/c1-14-12-7-2-3-11(13)16-10(7)6-9-8(12)4-5-15-9/h2-6H,1H3[6] |

| InChIKey | BGEBZHIAGXMEMV-UHFFFAOYSA-N[6] |

| CAS Number | 484-20-8[6] |

| Molecular Formula | C₁₂H₈O₄[6] |

Physicochemical Properties

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, and thus for its development as a therapeutic agent. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 216.19 g/mol | [6][8] |

| Appearance | Grayish-white to pale yellow crystalline solid or powder | [6][9] |

| Melting Point | 188 - 193 °C (sublimes) | [4][6][8] |

| Boiling Point | ~412-413 °C (estimated) | [10] |

| Water Solubility | 5 µg/mL; practically insoluble in boiling water | [6][11] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) (~1 mg/mL), DMSO (~30 mg/mL), and DMF (~30 mg/mL); slightly soluble in chloroform, benzene, and glacial acetic acid | [6][12] |

| LogP (Octanol-Water Partition Coefficient) | 2.0 - 2.3 | [6][11] |

| pKa (Strongest Basic) | -2.8 (predicted) | [13] |

Experimental Protocols

Detailed experimental protocols for the determination of this compound's physicochemical properties are not always published in detail. However, standard methodologies are typically employed.

Determination of Melting Point

A standard capillary melting point apparatus is commonly used.

Melting Point Determination Workflow

Determination of Solubility

The shake-flask method is a conventional technique for determining the solubility of a compound in various solvents.

-

Preparation : An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration : The flask is agitated (e.g., using a mechanical shaker) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation : The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification : The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The UV absorbance maxima for this compound are at 222, 250, 260, 268, and 310 nm.[12][14]

-

Calculation : The solubility is expressed in units such as mg/mL or g/L.

Determination of LogP (Octanol-Water Partition Coefficient)

The shake-flask method is also the standard for experimental LogP determination.

LogP Determination Workflow

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways.[2] These interactions are central to its anti-inflammatory and anti-cancer activities.

PI3K/AKT/GSK-3β Signaling Pathway

This compound has been shown to attenuate the PI3K/AKT/GSK-3β signaling pathway, which is often dysregulated in cancer.[15] By inhibiting this pathway, this compound can suppress cell proliferation and induce apoptosis in cancer cells.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pharmacological Properties of this compound: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 484-20-8 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound | C12H8O4 | CID 2355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Crystal structure of this compound: a photomutagenic and photobiologically active furanocoumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. This compound CAS#: 484-20-8 [m.chemicalbook.com]

- 10. bergaptene, 484-20-8 [thegoodscentscompany.com]

- 11. scent.vn [scent.vn]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. hmdb.ca [hmdb.ca]

- 14. caymanchem.com [caymanchem.com]

- 15. This compound attenuates human papillary thyroid cancer cell proliferation by triggering apoptosis and the GSK-3β, P13K and AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Bergapten (5-Methoxypsoralen): An In-depth Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bergapten, a naturally occurring furanocoumarin also known as 5-methoxypsoralen (5-MOP), has garnered significant attention in the scientific community for its diverse and potent biological activities.[1][2][3][4][5][6] Found predominantly in citrus essential oils, particularly bergamot oil, this compound has demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the core biological activities of this compound, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of the primary signaling pathways involved in its mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of this compound as a potential therapeutic agent.

Anticancer Activity

This compound exhibits significant anticancer properties across a range of cancer cell lines.[1][7] Its primary mechanisms of action involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.[1]

Molecular Mechanisms

This compound's anticancer effects are mediated through the modulation of several critical signaling pathways:

-

PI3K/Akt Pathway Inhibition: A central mechanism of this compound's pro-apoptotic activity is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][8] By downregulating the phosphorylation of PI3K and Akt, this compound disrupts downstream signaling that promotes cell survival, leading to the induction of apoptosis.[1][2][8]

-

p53 Activation and Bax/Bcl-2 Regulation: this compound has been shown to activate the p53 tumor suppressor protein.[1] This activation can, in turn, modulate the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, shifting the balance to favor apoptosis.

-

Induction of the Intrinsic Apoptotic Pathway: The inhibition of survival signals and the altered Bax/Bcl-2 ratio trigger the mitochondrial (intrinsic) pathway of apoptosis. This leads to the loss of mitochondrial membrane potential and the subsequent activation of caspase-9 and caspase-3, key executioners of apoptosis.[1]

-

Cell Cycle Arrest: this compound can induce cell cycle arrest at different phases in various cancer cell lines. For instance, it has been observed to cause G2/M phase arrest in some cancer cells, thereby inhibiting their proliferation.[8]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, as determined by the MTT assay.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Saos-2 | Osteosarcoma | 40.05 | [5] |

| HOS | Osteosarcoma | 257.5 | [5] |

| HT-29 | Colorectal Adenocarcinoma | 332.4 | [5] |

| SW620 | Colorectal Adenocarcinoma | 354.5 | [5] |

| RPMI8226 | Multiple Myeloma | 1272 | [5] |

| U266 | Multiple Myeloma | 1190 | [5] |

| MK-1 | Gastric Cancer | 193.0 | [5] |

| HeLa | Cervical Cancer | 43.5 | [5] |

| B16F10 | Murine Melanoma | >462.0 | [5] |

Signaling Pathway Visualization

Caption: this compound's anticancer signaling pathway.

Anti-inflammatory Activity

This compound exerts potent anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[1][2][9][10][11][12]

Molecular Mechanisms

-

Inhibition of NF-κB and JAK/STAT Pathways: this compound suppresses the activation of critical pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT).[1][13] This inhibition leads to a downstream reduction in the expression of inflammatory genes.

-

Reduction of Pro-inflammatory Mediators: It has been demonstrated to inhibit the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][9][11][12]

-

Antioxidant Effects: this compound's antioxidant properties, including the scavenging of reactive oxygen species (ROS), contribute to its anti-inflammatory function by mitigating oxidative stress, a key component of the inflammatory response.[1][12]

Quantitative Data: In Vivo Anti-inflammatory Effects

| Model | Species | This compound Dose | Effect | Reference |

| Carrageenan-induced paw edema | Mice | 10 mg/kg (i.p.) | Significant reversal of inflammation | [11] |

| Acetic acid-induced writhing | Mice | ED50 = 2.96 mg/kg | Amelioration of inflammatory hyperalgesia | [9] |

| Acetic acid-induced colitis | Rats | 10 and 30 mg/kg (p.o.) | Significant reduction in macroscopic and microscopic damage | [10][12] |

| Lipopolysaccharide challenge | Mice | - | Decreased plasma levels of TNF-α and IL-6 | [9] |

Signaling Pathway Visualization

Caption: this compound's anti-inflammatory signaling.

Neuroprotective Activity

This compound has demonstrated promising neuroprotective effects, suggesting its potential in the management of neurodegenerative diseases.[4][13][14]

Molecular Mechanisms

-

Cholinergic System Modulation: this compound improves cognitive function by inhibiting acetylcholinesterase (AChE) activity in the hippocampus and prefrontal cortex, leading to increased levels of acetylcholine.[14]

-

Antioxidant Effects in the Brain: It exerts significant antioxidant effects in the brain, which is crucial for protecting against the oxidative stress implicated in neurodegenerative disorders.[14]

-

Anti-neuroinflammatory Action: this compound can mitigate neuroinflammation by suppressing the activation of microglia and reducing the production of pro-inflammatory cytokines in the brain.[13]

Quantitative Data: Neuroprotective Effects

| Model | Species | This compound Dose | Effect | Reference |

| Scopolamine-induced memory impairment | Mice | 12.5 and 25 mg/kg | Prevention of memory impairment | [14] |

| Alzheimer's Disease (5xFAD mice) | Mice | 30 mg/kg/day for 30 days | Reduced microglial activation and decreased Il-6, Tnf-α, and Il-1β mRNA levels | [13] |

Experimental Workflow Visualization

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Evaluation of the Biological Effect of Non-UV-Activated this compound on Selected Human Tumor Cells and the Insight into the Molecular Mechanism of Its Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: A review of its pharmacology, pharmacokinetics, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 11. Pharmacological Properties of this compound: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protective effect of this compound in acetic acid-induced colitis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Natural Small-Molecule this compound Ameliorates Amyloid-β Pathology and Neuroinflammation in Alzheimer’s Disease [mdpi.com]

- 14. scispace.com [scispace.com]

Bergapten as a Photosensitizing Agent in PUVA Therapy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bergapten (5-methoxypsoralen, 5-MOP) is a naturally occurring linear furanocoumarin found in various plants, most notably in bergamot essential oil.[1][2] It is a potent photosensitizing agent utilized in PUVA (Psoralen + Ultraviolet A) therapy, a photochemotherapy used for various skin disorders.[3][4] This guide provides a comprehensive technical overview of this compound's role in PUVA therapy, focusing on its mechanism of action, clinical efficacy, pharmacokinetic profile, and the experimental protocols used in its evaluation. This compound serves as a valuable alternative to the more commonly used 8-methoxypsoralen (8-MOP), often exhibiting a comparable therapeutic effect with a more favorable side-effect profile, particularly concerning phototoxicity and gastrointestinal intolerance.[5][6]

Mechanism of Action

The therapeutic effects of this compound in PUVA therapy are primarily mediated by its interaction with DNA upon activation by UVA radiation.[3] The process can be delineated as follows:

-

Intercalation: Following administration, this compound intercalates into the DNA double helix between base pairs.[7]

-

Photoactivation: Subsequent exposure to UVA light (320-400 nm) excites the this compound molecule.[7]

-

DNA Adduct Formation: The photoactivated this compound forms covalent bonds with pyrimidine (B1678525) bases in the DNA, creating monoadducts and interstrand cross-links.[3]

-

Inhibition of DNA Replication and Transcription: The formation of these DNA adducts disrupts DNA replication and transcription, thereby inhibiting the rapid cell proliferation characteristic of hyperproliferative skin disorders like psoriasis.[3][8]

-

Induction of Apoptosis: This disruption of cellular processes ultimately leads to cell cycle arrest and apoptosis (programmed cell death) of pathogenic cells.[7][9]

Beyond its direct interaction with DNA, this compound-mediated PUVA therapy also influences various cellular signaling pathways, contributing to its therapeutic effects.

Signaling Pathways Modulated by this compound in PUVA Therapy

This compound, particularly in conjunction with UVA irradiation, modulates several key signaling pathways involved in cell survival, proliferation, and inflammation. The primary pathways affected include the PI3K/Akt and p53 signaling cascades.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival and proliferation. This compound has been shown to inhibit this pathway, thereby promoting apoptosis.[10][11]

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound + UVA.

p53-Mediated Apoptosis

This compound, both independently and more potently with UVA, can upregulate the expression of the tumor suppressor protein p53.[11][12] This leads to cell cycle arrest and the induction of apoptosis.

Caption: p53-mediated apoptosis induced by this compound + UVA.

Quantitative Data

Pharmacokinetics of Oral this compound

The bioavailability of this compound is influenced by its formulation, with micronized forms showing improved absorption.[1]

| Formulation | Dosage | Cmax (ng/mL) | tmax (h) | AUC (ng·h/mL) | Reference |

| Unmicronized | 1.2 mg/kg | 45 ± 15 | 3.04 ± 0.78 | 185 ± 65 | [1] |

| Micronized | 1.2 mg/kg | 164 ± 54 | 2.7 ± 1.2 | 432 ± 158 | [1] |

| Liquid Suspension | 1.2 mg/kg | 81 ± 23 | 0.86 ± 0.3 | 210 ± 56 | [1] |

Cmax: Maximum plasma concentration; tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.

Clinical Efficacy in Psoriasis

This compound has demonstrated efficacy in clearing psoriatic lesions, comparable to 8-MOP, especially at higher doses.[5]

| Treatment | Dosage | Outcome | Number of Exposures (Mean) | Cumulative UVA Dose (J/cm²) | Reference |

| 5-MOP (this compound) | 1.2 mg/kg | Comparable clearing to 8-MOP | Not Specified | Not Specified | [5] |

| 8-MOP | 0.6 mg/kg | Standard Efficacy | 20 | 96 | [13] |

| PUVA + Tacalcitol (B196726) | Standard PUVA + Tacalcitol ointment | Significantly lower UVA dose and exposures for clearing | 14 | 30.6 | [14] |

| PUVA + Tazarotene (B1682939) | Standard PUVA + 0.1% Tazarotene gel | Significantly lower UVA dose and exposures for clearing | 14 | 32.3 | [14] |

| PUVA Monotherapy | Standard PUVA | - | 16 | 37.0 | [14] |

Clinical Efficacy in Vitiligo

PUVA therapy with psoralens is a well-established treatment for vitiligo, inducing repigmentation over a prolonged course.

| Treatment | Duration | Response Rate (≥ Mild Repigmentation) | Response Rate (Marked Repigmentation) | Reference |

| PUVA | 6 months | 51.4% | Not Specified | [15] |

| PUVA | 12 months | 61.6% | Not Specified | [15] |

| Narrowband UVB | 6 months | 74.2% | 19.2% | [15] |

| Narrowband UVB | 12 months | 75.0% | 35.7% | [15] |

Experimental Protocols

Oral PUVA Therapy for Psoriasis

This protocol is a generalized representation based on common clinical practice.[16][17]

Caption: Generalized workflow for oral PUVA therapy in psoriasis.

Methodology Details:

-

Patient Selection: Patients with severe, recalcitrant plaque psoriasis are candidates for PUVA therapy.[11]

-

Psoralen (B192213) Administration: this compound (5-MOP) is administered orally at a dose of 1.0-1.2 mg/kg.[18] It is recommended to be taken with food to maximize absorption.[19]

-

UVA Irradiation: Two to three hours after this compound ingestion, the patient is exposed to a controlled dose of UVA radiation. The initial UVA dose is determined by the patient's skin type or by determining the minimal phototoxic dose (MPD).[18]

-

Treatment Schedule: Treatments are typically administered 2 to 3 times per week, with at least a 48-hour interval between sessions.[17]

-

Dose Adjustment: The UVA dose is gradually increased in subsequent treatments based on the patient's erythemal response and therapeutic progress.[18]

-

Outcome Assessment: The Psoriasis Area and Severity Index (PASI) is a commonly used tool to assess the severity of psoriasis and monitor treatment efficacy.[20] A PASI 75, indicating a 75% reduction in the baseline PASI score, is a common benchmark for successful treatment.[21]

Topical PUVA Therapy for Localized Psoriasis/Vitiligo

Topical PUVA is an option for localized disease, such as palmoplantar psoriasis.[22]

Methodology Details:

-

Psoralen Application: A solution or gel containing a psoralen, such as 8-MOP, is applied directly to the affected skin. For hand and foot soaks, the affected areas are immersed in a dilute psoralen solution for approximately 15 minutes.[22]

-

Waiting Period: Following topical application, there is a waiting period of 15-30 minutes before UVA exposure.[22]

-

UVA Irradiation: The treated area is then exposed to a controlled dose of UVA radiation.

-

Treatment Schedule: Similar to oral PUVA, treatments are typically given 2-3 times per week.

Western Blot Analysis of PI3K/Akt Pathway Activation

This protocol outlines the key steps for assessing the effect of this compound on the PI3K/Akt pathway.[8][23]

Methodology Details:

-

Cell Culture and Treatment: Human keratinocytes or other relevant cell lines are cultured and treated with this compound, with or without subsequent UVA irradiation.

-

Protein Extraction: After treatment, cells are lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., total Akt, phosphorylated Akt (p-Akt), total PI3K, phosphorylated PI3K (p-PI3K)).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for detection via chemiluminescence or fluorescence.

-

Analysis: The intensity of the bands corresponding to the target proteins is quantified to determine changes in protein expression and phosphorylation levels in response to treatment.

Conclusion

This compound is an effective photosensitizing agent in PUVA therapy for a range of dermatological conditions, most notably psoriasis and vitiligo. Its mechanism of action involves the formation of DNA adducts upon UVA activation, leading to the inhibition of cell proliferation and induction of apoptosis. Furthermore, this compound modulates key signaling pathways, including the PI3K/Akt and p53 pathways, which contributes to its therapeutic efficacy. While generally associated with a better safety profile than 8-MOP, the bioavailability of this compound is formulation-dependent. The provided quantitative data and experimental protocols offer a valuable resource for researchers and clinicians working with or developing therapies involving this potent furanocoumarin. Further research is warranted to fully elucidate its complex mechanisms and optimize its therapeutic application.

References

- 1. Pharmacological Properties of this compound: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pharmacokinetics, bioavailability and excretion of this compound after oral and intravenous administration in rats using high performance liquid chromatography with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 4. benchchem.com [benchchem.com]

- 5. 5-Methoxypsoralen (this compound) for photochemotherapy. Bioavailability, phototoxicity, and clinical efficacy in psoriasis of a new drug preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The pharmacokinetics, bioavailability and excretion of this compound after oral and intravenous administration in rats using high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Evidence that this compound, independently of its photoactivation, enhances p53 gene expression and induces apoptosis in human breast cancer cells [iris.unical.it]

- 13. Oral 8-methoxypsoralen photochemotherapy of psoriasis. The European PUVA study: a cooperative study among 18 European centres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A comparison of psoralen plus ultraviolet A (PUVA) monotherapy, tacalcitol plus PUVA and tazarotene plus PUVA in patients with chronic plaque-type psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phototherapy for Vitiligo: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdn.bad.org.uk [cdn.bad.org.uk]

- 17. gpnotebook.com [gpnotebook.com]

- 18. dermnetnz.org [dermnetnz.org]

- 19. Treatment of psoriasis with psoralens and ultraviolet A. A double-blind comparison of 8-methoxypsoralen and 5-methoxypsoralen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. PASI score: Definition and how to calculate [medicalnewstoday.com]

- 21. Psoriasis Severity Assessment Combining Physician and Patient Reported Outcomes: The Optimal Psoriasis Assessment Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bdng.org.uk [bdng.org.uk]

- 23. researchgate.net [researchgate.net]

Bergapten: A Technical Guide to its Anti-inflammatory and Immunomodulatory Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bergapten, a naturally occurring furanocoumarin found in citrus oils and various medicinal plants, has demonstrated significant anti-inflammatory and immunomodulatory properties.[1] This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and experimental methodologies related to the therapeutic potential of this compound. Through the inhibition of key signaling pathways including JAK/STAT, NF-κB, and MAPK, this compound effectively downregulates the production of pro-inflammatory mediators and modulates immune responses.[2][3] This document consolidates preclinical data to serve as a foundational resource for researchers and professionals in pharmacology and drug development.

Core Mechanisms of Action

This compound exerts its anti-inflammatory and immunomodulatory effects through the modulation of several critical signaling cascades.

Inhibition of the JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade in immunity and inflammation.[4][5][6] Upon stimulation by cytokines, JAKs phosphorylate STAT proteins, which then translocate to the nucleus to activate the transcription of inflammatory genes.[4] this compound has been shown to suppress the activation of the JAK/STAT pathway in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.[2] This inhibitory action disrupts the downstream signaling events that lead to the production of inflammatory mediators.[2]

Modulation of the NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[7] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to move to the nucleus and initiate transcription.[7] this compound has been found to inhibit the NF-κB signaling pathway, thereby reducing the expression of inflammatory genes.[3][8] In some models, this is achieved by preventing the degradation of IκBα.[9]

Attenuation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38 and JNK, are key regulators of cellular responses to external stressors and are critically involved in inflammation.[10] this compound has been shown to downregulate the phosphorylation of both p38 MAPK and JNK, leading to the suppression of downstream inflammatory gene expression.[3][8]

Quantitative Data on Anti-inflammatory Effects

The efficacy of this compound has been quantified in various preclinical models. The following tables summarize key data from published studies.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Assay Type | Model System | Endpoint | IC50 / Effect | Reference |

| Protein Denaturation | Heat-induced egg albumin denaturation | Inhibition of denaturation | IC50: 5.34 ± 0.30 µg/ml | [11] |

| Heat-induced bovine serum albumin denaturation | Inhibition of denaturation | IC50: 12.18 ± 0.20 µg/ml | [11] | |

| Membrane Stabilization | Hypotonicity-induced human erythrocyte hemolysis | Inhibition of hemolysis | IC50: 7.71 ± 0.27 µg/ml | [11] |

| Heat-induced human erythrocyte hemolysis | Inhibition of hemolysis | IC50: 4.23 ± 0.42 µg/ml | [11] | |

| Cytokine Production | LPS-stimulated RAW264.7 cells | Inhibition of TNF-α, IL-1β, IL-6 | Dose-dependent inhibition | [2] |

| LPS-stimulated human PBMCs | Inhibition of TNF-α, IL-6 | Concentration-dependent inhibition | [12] | |

| Enzyme Expression | LPS-stimulated RAW264.7 cells | Inhibition of iNOS and COX-2 | Dose-dependent inhibition | [2] |

| NO Production | LPS-stimulated RAW264.7 cells | Inhibition of Nitric Oxide | Significant inhibition at 100 µM | [1] |

Table 2: In Vivo Anti-inflammatory and Analgesic Activity of this compound

| Model | Species | Endpoint | ED50 / Dose and Effect | Reference |

| Inflammatory Pain | Mice | Carrageenan-induced paw inflammation | ED50: 2.96 mg/kg | [13][[“]] |

| Mice | Acetic acid-induced writhing | ED50: 2.96 mg/kg | [13][[“]] | |

| Inflammatory Response | Mice | LPS-induced cytokine production | Significantly decreased TNF-α and IL-6 | [13][15] |

| Mice | Spinal expression of inflammatory enzymes | Decreased expression of PARP, COX-2, and iNOS | [13][15] | |

| Colitis | Rats | Acetic acid-induced colitis | 10 and 30 mg/kg significantly reduced macroscopic and microscopic damage | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline common protocols used to evaluate the anti-inflammatory effects of this compound.

In Vitro Anti-inflammatory Assays

3.1.1. Cell Culture and Treatment

-

Cell Lines: RAW 264.7 murine macrophages or primary human peripheral blood mononuclear cells (PBMCs) are commonly used.[2][12]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for RAW 264.7) supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified 5% CO2 atmosphere.[10]

-

Protocol: Cells are seeded into multi-well plates. After adherence, they are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before being stimulated with an inflammatory agent like Lipopolysaccharide (LPS; typically 1 µg/mL) for 24 hours.[2][16]

3.1.2. Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[16] Absorbance is read at approximately 540-570 nm.[16]

-

Cytokine Quantification (ELISA): Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the cell culture supernatants are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[10]

3.1.3. Western Blot Analysis for Signaling Proteins

-

Protein Extraction: Following treatment, cells are lysed to extract total protein.

-

Protocol: Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phosphorylated and total forms of STAT, p65, p38, JNK, as well as iNOS and COX-2). After incubation with a secondary antibody, protein bands are visualized using a chemiluminescence detection system.[8]

In Vivo Anti-inflammatory Models

3.2.1. Carrageenan-Induced Paw Edema

-

Animal Model: Typically performed in mice or rats.

-

Protocol: Animals are pre-treated with this compound (e.g., 2.96 mg/kg) or a vehicle control, usually via intraperitoneal (i.p.) or oral (p.o.) administration.[1][13] After a set time (e.g., 1 hour), a subplantar injection of carrageenan (e.g., 1% solution) is administered into the hind paw to induce localized inflammation. Paw volume or thickness is measured at various time points post-injection using a plethysmometer.[17]

3.2.2. Acetic Acid-Induced Writhing Test

-

Animal Model: Mice.

-

Protocol: this compound is administered to the animals prior to an intraperitoneal injection of acetic acid (e.g., 0.6% solution).[[“]] The number of abdominal constrictions (writhes) is then counted for a defined period (e.g., 20-30 minutes) as an indicator of visceral pain and inflammation.[17]

3.2.3. LPS-Induced Systemic Inflammation

-

Animal Model: Mice.

-

Protocol: Animals are treated with this compound before or after a systemic challenge with LPS.[15] At a specified time point, blood samples are collected to measure plasma cytokine levels (TNF-α, IL-6) via ELISA.[13] Tissues, such as the spinal cord or lungs, can also be harvested for analysis of inflammatory protein expression (e.g., COX-2, iNOS) by immunofluorescence or Western blot.[13][15]

Conclusion and Future Perspectives

This compound has consistently demonstrated robust anti-inflammatory and immunomodulatory activities in a variety of preclinical models. Its ability to target multiple key signaling pathways, including JAK/STAT, NF-κB, and MAPK, underscores its potential as a multi-target therapeutic agent for inflammatory diseases. The quantitative data presented provide a strong basis for its efficacy, while the detailed experimental protocols offer a framework for future investigation.

Further research should focus on elucidating the precise molecular targets of this compound within these pathways, exploring its pharmacokinetic and safety profiles in more detail, and transitioning these promising preclinical findings into clinical trials to validate its therapeutic utility in human inflammatory conditions.[18] The combined anti-inflammatory and pro-resolution activities suggest that this compound may be particularly valuable for the treatment of chronic inflammatory diseases.[1]

References

- 1. Pharmacological Properties of this compound: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound prevents lipopolysaccharide-induced inflammation in RAW264.7 cells through suppressing JAK/STAT activation and ROS production and increases the survival rate of mice after LPS challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound exerts inhibitory effects on diabetes-related osteoporosis via the regulation of the PI3K/AKT, JNK/MAPK and NF-κB signaling pathways in osteoprotegerin knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 6. JAK/STAT signaling | Signaling Pathways | TargetMol [targetmol.com]

- 7. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Protective Effect of this compound against Human Erythrocyte Hemolysis and Protein Denaturation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of this compound from Heracleum nepalense root on production of proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound inhibits chemically induced nociceptive behavior and inflammation in mice by decreasing the expression of spinal PARP, iNOS, COX-2 and inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. consensus.app [consensus.app]

- 15. This compound inhibits chemically induced nociceptive behavior and inflammation in mice by decreasing the expression of spinal PARP, iNOS, COX-2 and inflammatory cytokines. (2019) | Gurjit Singh | 22 Citations [scispace.com]

- 16. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound: A review of its pharmacology, pharmacokinetics, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Bergapten: A Technical Guide to its Anticancer and Antiproliferative Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bergapten (5-methoxypsoralen), a naturally occurring furanocoumarin, has demonstrated significant anticancer and antiproliferative properties across a range of preclinical studies. This technical guide provides a comprehensive overview of the mechanisms of action, quantitative efficacy, and experimental methodologies related to this compound's effects on cancer cells. It has been shown to induce cell cycle arrest and apoptosis through the modulation of key signaling pathways, including the PI3K/Akt and p53-mediated cascades. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways to facilitate further research and drug development efforts in this area.

Introduction

This compound is a psoralen (B192213) derivative found in various plants, including citrus species.[1] While traditionally used in combination with UVA radiation for treating skin disorders, recent research has highlighted its potential as an anticancer agent, independent of photoactivation.[2][3] Its multifaceted pharmacological activities include anti-inflammatory, antioxidant, and potent antitumor effects.[2] This guide focuses on the direct anticancer and antiproliferative properties of this compound, elucidating its molecular mechanisms and providing practical information for researchers in oncology and drug discovery.

Quantitative Data on Anticancer Activity

The antiproliferative activity of this compound has been evaluated against a variety of cancer cell lines. The following tables summarize the key quantitative findings from published studies, including IC50 values, effects on apoptosis, and cell cycle distribution.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| DLD-1 | Colorectal Cancer | 30 and 50 (effective concentrations) | 24 hours | [4] |

| LoVo | Colorectal Cancer | 30 and 50 (effective concentrations) | Not Specified | [4] |

| Saos-2 | Osteosarcoma | 40.05 | 96 hours | [5] |

| HT-29 | Colorectal Adenocarcinoma | 332.4 | 96 hours | [5] |

| SW620 | Colorectal Adenocarcinoma | 354.5 | 96 hours | [5] |

| HOS | Osteosarcoma | 257.5 | 96 hours | [5] |

| RPMI8226 | Multiple Myeloma | 1272 | 96 hours | [5] |

| U266 | Multiple Myeloma | 1190 | 96 hours | [5] |

| MK-1 | Gastric Cancer | 193.0 | Not Specified | [5] |

| HeLa | Cervical Cancer | 43.5 | Not Specified | [5] |

| B16F10 | Murine Melanoma | >462.0 | Not Specified | [5] |

| BCPAP | Papillary Thyroid Cancer | 10 and 15 (effective concentrations) | Not Specified | [6] |

Table 2: Effect of this compound on Apoptosis in Cancer Cells

| Cell Line | Concentration (µM) | Apoptotic Cells (%) | Assay | Reference |

| Saos-2 | 50 | 32.30 | Flow Cytometry (Annexin V/PI) | [5][7] |

| Saos-2 | 100 | 44.50 | Flow Cytometry (Annexin V/PI) | [5][7] |

| Saos-2 (Control) | 0 | 3.56 | Flow Cytometry (Annexin V/PI) | [5][7] |

Table 3: Effect of this compound on Cell Cycle Distribution in Cancer Cells

| Cell Line | Concentration (µM) | % in G0/G1 Phase | % in S Phase | % in G2/M Phase | % in Sub-G1 Phase | Reference |

| DLD-1 | 30, 50 | Increased | Not Specified | Not Specified | Increased | [4] |

| LoVo | 30, 50 | Increased | Not Specified | Not Specified | Increased | [4] |

| Saos-2 | 50 | Decreased | Weak Decrease | Increased | Increased | [2][5] |

| Saos-2 | 100, 200 | Decreased | Weak Decrease | Increased | Increased | [2][5] |

| A549 | Not Specified | ~58-75 | Not Specified | Not Specified | ~9 | [8] |

| NCI-H460 | Not Specified | ~58-75 | Not Specified | Not Specified | ~9 | [8] |

| MCF-7 | Not Specified | Increased | Not Specified | Not Specified | Not Specified | [9] |

| SKBR-3 | Not Specified | Increased | Not Specified | Not Specified | Not Specified | [9] |

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by targeting key signaling pathways that regulate cell survival, proliferation, and apoptosis. The two primary pathways identified are the PI3K/Akt pathway and the p53-mediated apoptotic pathway.

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. This compound has been shown to inhibit this pathway, leading to decreased cell viability and induction of apoptosis.[6][7][10]

Caption: this compound inhibits the PI3K/Akt signaling pathway.

The p53-Mediated Apoptotic Pathway

The tumor suppressor protein p53 plays a crucial role in initiating apoptosis in response to cellular stress. This compound has been observed to increase the expression and phosphorylation of p53, leading to the upregulation of pro-apoptotic proteins and the induction of programmed cell death.[3][4][8]

Caption: this compound induces p53-mediated apoptosis and cell cycle arrest.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer properties of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cells.

Caption: Workflow for the MTT cell viability assay.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 30, 50, 100, 200 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, 72, or 96 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by this compound.

Methodology:

-

Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates (20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p53, Bax, Bcl-2, Caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Conclusion

This compound presents a promising natural compound with well-documented anticancer and antiproliferative properties. Its ability to induce apoptosis and cell cycle arrest through the modulation of the PI3K/Akt and p53 signaling pathways provides a strong rationale for its further investigation as a potential therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to explore the full therapeutic potential of this compound in oncology. Further in vivo studies are warranted to validate these in vitro findings and to assess the safety and efficacy of this compound in preclinical cancer models.

References

- 1. This compound attenuates human papillary thyroid cancer cell proliferation by triggering apoptosis and the GSK-3β, P13K and AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evidence that this compound, independently of its photoactivation, enhances p53 gene expression and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the Biological Effect of Non-UV-Activated this compound on Selected Human Tumor Cells and the Insight into the Molecular Mechanism of Its Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of the Biological Effect of Non-UV-Activated this compound on Selected Human Tumor Cells and the Insight into the Molecular Mechanism of Its Action [mdpi.com]

- 8. Pharmacological Properties of this compound: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Bergapten: A Technical Guide to its Neuroprotective Effects and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bergapten, a naturally occurring furanocoumarin found in various plants, including citrus species, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Notably, emerging evidence strongly suggests its potential as a neuroprotective agent, capable of crossing the blood-brain barrier and offering therapeutic promise for a range of neurodegenerative disorders.[1][2] This technical guide provides a comprehensive overview of the neuroprotective effects of this compound, delving into its underlying molecular mechanisms, summarizing key quantitative data, and detailing relevant experimental protocols.

Core Neuroprotective Mechanisms

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily centered on anti-inflammatory, antioxidant, and anti-apoptotic activities.

Anti-Inflammatory Effects

Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases. This compound has been shown to potently suppress neuroinflammatory processes.[3][4][5] In cellular and animal models, this compound significantly reduces the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in response to inflammatory stimuli like lipopolysaccharide (LPS).[6][7] This anti-inflammatory action is mediated through the inhibition of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the inflammatory response in microglia, the brain's resident immune cells.[3][8]

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal damage. This compound demonstrates significant antioxidant properties by mitigating oxidative stress.[1][9] Studies have shown that this compound can reduce markers of lipid peroxidation and enhance the cellular antioxidant capacity.[1][9] While the precise mechanisms are still under investigation, evidence suggests a potential role in modulating endogenous antioxidant pathways, such as the Nrf2-antioxidant response element (ARE) signaling pathway, a critical regulator of cellular defense against oxidative stress.[10][11][12][13][14]

Anti-Apoptotic Activity

Apoptosis, or programmed cell death, is a crucial process in the elimination of damaged or unwanted cells. However, its dysregulation in the nervous system can lead to excessive neuronal loss. This compound has been observed to exhibit anti-apoptotic effects, thereby protecting neurons from cell death.[15] This is achieved, in part, by modulating the expression of key proteins in the Bcl-2 family, which are central regulators of the intrinsic apoptotic pathway.[16][17][18] this compound has been shown to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax, thus shifting the balance towards cell survival.[15][19]

Signaling Pathways Modulated by this compound

The neuroprotective effects of this compound are underpinned by its ability to modulate several critical intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response.[20][21][22][23][24] In the context of neuroinflammation, its activation in microglia leads to the production of inflammatory mediators that can be toxic to neurons. This compound has been shown to inhibit the activation of the NF-κB pathway in microglia.[3][5] This inhibition prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

MAPK Signaling Pathway

The MAPK signaling cascade is another crucial pathway involved in cellular responses to a variety of stimuli, including stress and inflammation.[25] In the brain, the overactivation of MAPK pathways, such as ERK, JNK, and p38, is associated with neuroinflammation and neuronal apoptosis. This compound has been demonstrated to attenuate neuroinflammatory responses by inhibiting the MAPK signaling pathway, particularly by reducing the phosphorylation of ERK.[3][8]

Data Presentation: Summary of Quantitative Data

The following tables summarize the quantitative data from various studies on the neuroprotective effects of this compound.

Table 1: In Vitro Anti-inflammatory and Cytotoxic Effects

| Cell Line | Treatment | Concentration | Effect | Reference |

| BV2 microglia | Aβ stimulation | 30, 50, 100 μM | Dose-dependent decrease in pro-inflammatory cytokines | [26] |

| Saos-2 | This compound | 40.05 μM | IC50 for anti-proliferative activity | [27] |

| HT-29 | This compound | 332.4 μM | IC50 for anti-proliferative activity | [27] |

| RAW264.7 | LPS stimulation | 100 μM | Significant inhibition of NO production | [6] |

Table 2: In Vivo Neuroprotective Effects

| Animal Model | Condition | This compound Dose | Effect | Reference |

| Male Swiss mice | Scopolamine-induced memory impairment | 12.5, 25, 50, 100 mg/kg (i.p.) | Improved memory acquisition and consolidation | [1][9] |

| 5xFAD mice | Alzheimer's Disease | 30 mg/kg (intragastric) | Ameliorated cognitive impairment, reduced Aβ deposition, attenuated neuroinflammation | [8][26] |

| Mice | LPS-induced acute depression | Not specified | Alleviated depression-like behavior | [3] |